molecular formula C8H9N3OS B7856773 3-Phenyl-1,2,4-triazole-5-thiol hydrate

3-Phenyl-1,2,4-triazole-5-thiol hydrate

Cat. No.: B7856773
M. Wt: 195.24 g/mol
InChI Key: MLDZORJKIKBMKW-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-triazole-5-thiol hydrate is an organosulfur compound with the molecular formula C8H7N3S. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a phenyl group attached to the triazole ring and a thiol group at the 5-position of the triazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-triazole-5-thiol hydrate typically involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-triazole-5-thiol hydrate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

3-Phenyl-1,2,4-triazole-5-thiol hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-triazole-5-thiol hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1,2,4-triazole-3-thiol
  • 5-Phenyl-1,2,4-triazole-3-thione
  • 4-Amino-5-phenyl-1,2,4-triazole-3-thiol

Uniqueness

3-Phenyl-1,2,4-triazole-5-thiol hydrate is unique due to the presence of both a phenyl group and a thiol group on the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.

Biological Activity

3-Phenyl-1,2,4-triazole-5-thiol hydrate is a significant organosulfur compound with the molecular formula C8H7N3S. It belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. The compound features a phenyl group and a thiol group at the 5-position of the triazole ring, contributing to its unique properties and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. This process often requires refluxing in ethanol or other suitable solvents to ensure high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for further derivatization.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens:

  • Bacterial Strains : The compound showed activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
  • Fungal Strains : It also exhibited antifungal activity against species such as Candida albicans .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Notably:

  • Melanoma Cells : Compounds derived from triazole-thiol frameworks have demonstrated enhanced cytotoxicity against melanoma cell lines compared to other cancer types .
  • Breast and Colon Carcinoma : In vitro studies indicated that several derivatives of triazole-thiols exhibited promising anticancer activity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, inhibiting enzyme activity. This mechanism is particularly relevant in targeting enzymes involved in cancer progression and microbial resistance.
  • Nucleic Acid Interaction : The triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes such as replication and transcription .

Study on Antimicrobial Efficacy

A study conducted on synthesized derivatives of triazole-thiols reported that certain compounds exhibited potent antimicrobial activity. For instance:

CompoundActivity AgainstMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans8

These results highlight the potential of triazole-thiol derivatives as lead compounds in developing new antimicrobial agents .

Cytotoxicity Evaluation in Cancer Research

In another study assessing the cytotoxic effects of triazole derivatives on various cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast)98.08High
Panc-1 (Pancreatic)>100Moderate
IGR39 (Melanoma)<50Very High

These findings suggest that modifications to the triazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

5-phenyl-1,2-dihydro-1,2,4-triazole-3-thione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S.H2O/c12-8-9-7(10-11-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,10,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDZORJKIKBMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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